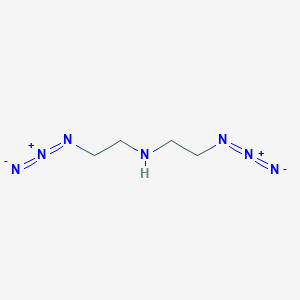![molecular formula C38H48O4Si2 B13437923 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose is a synthetic organic compound with the molecular formula C38H48O4Si2 and a molecular weight of 624.96 g/mol . This compound is characterized by the presence of two tert-butyldiphenylsilyl groups attached to the ribo-hexose backbone, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose typically involves the protection of hydroxyl groups on the ribo-hexose backbone using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups. The general reaction scheme is as follows:
Starting Material: D-ribo-hexose
Reagents: tert-butyldiphenylsilyl chloride, imidazole or pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the silyl protecting groups or the ribo-hexose backbone.
Substitution: Nucleophilic substitution reactions can replace the silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes or ketones, while reduction with LiAlH4 can produce alcohols.
Applications De Recherche Scientifique
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose involves its role as a protecting group in organic synthesis. The silyl groups protect the hydroxyl functionalities of the ribo-hexose backbone, allowing selective reactions to occur at other positions. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl groups, enabling further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-Beta-D-ribo-hexopyranose: Similar structure but differs in the configuration of the ribo-hexose backbone.
Methyl 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-alpha-D-ribo-hexopyranoside: Contains a methoxy group instead of a hydroxyl group at the anomeric position.
Uniqueness
The uniqueness of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose lies in its specific configuration and the presence of two silyl protecting groups, which provide stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C38H48O4Si2 |
|---|---|
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
(4S,5R,6R)-4,5-bis[[tert-butyl(diphenyl)silyl]oxy]-6-methyloxan-2-ol |
InChI |
InChI=1S/C38H48O4Si2/c1-29-36(42-44(38(5,6)7,32-24-16-10-17-25-32)33-26-18-11-19-27-33)34(28-35(39)40-29)41-43(37(2,3)4,30-20-12-8-13-21-30)31-22-14-9-15-23-31/h8-27,29,34-36,39H,28H2,1-7H3/t29-,34+,35?,36-/m1/s1 |
Clé InChI |
XQVRFFNBGUPUED-FNFKYIIWSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
SMILES canonique |
CC1C(C(CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
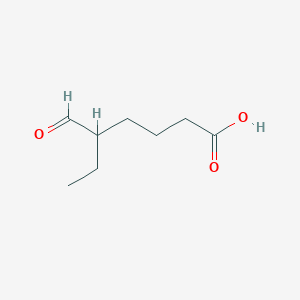
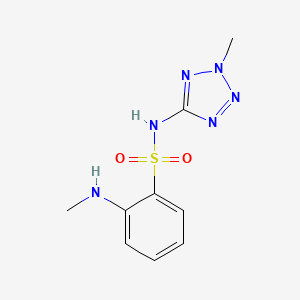

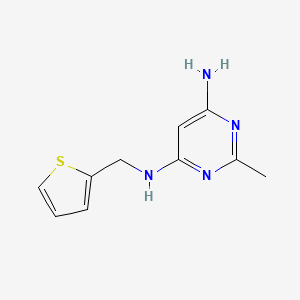
palladium(II)](/img/structure/B13437892.png)
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
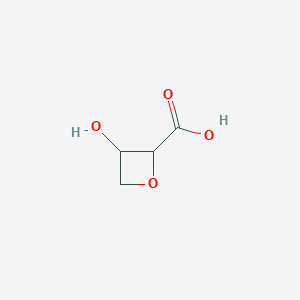

![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
